molecular formula C11H13N5O B1676807 Mpo-IN-28 CAS No. 37836-90-1

Mpo-IN-28

Número de catálogo: B1676807
Número CAS: 37836-90-1
Peso molecular: 231.25 g/mol
Clave InChI: ZJBMSSBTCGJZEE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MPO-IN-28 es un inhibidor novedoso, potente e irreversible de la mieloperoxidasa, una enzima que se encuentra principalmente en los neutrófilos. La mieloperoxidasa juega un papel crucial en la respuesta inmunitaria del cuerpo al producir ácido hipocloroso a partir de peróxido de hidrógeno e iones cloruro. This compound tiene una concentración inhibitoria (IC50) de 44 nanomolares, lo que lo hace altamente efectivo para inhibir la actividad de la mieloperoxidasa .

Aplicaciones Científicas De Investigación

Myeloperoxidase and Its Role in Disease

Myeloperoxidase is an enzyme produced by neutrophils and macrophages, playing a crucial role in the immune response and inflammation. Elevated MPO levels have been implicated in various pathological conditions, including cardiovascular diseases, chronic inflammatory diseases, and infections. The inhibition of MPO activity using compounds like Mpo-IN-28 presents a promising strategy to mitigate these conditions.

Cardiovascular Diseases

This compound has been shown to inhibit MPO activity effectively, which is critical in the context of atherosclerosis. In studies involving animal models, the inhibition of MPO led to increased fibrous cap thickness in atherosclerotic plaques, indicating stabilization of these plaques and potentially reducing the risk of acute coronary events. For instance, pharmacological inhibition with this compound resulted in a significant decrease in MPO activity and improved plaque stability compared to controls .

Inflammatory Diseases

Research indicates that this compound can reduce MPO-mediated oxidative stress in various inflammatory conditions. In vitro studies demonstrated that treatment with this compound led to a significant reduction in endothelial cell activation markers and cytokine production, suggesting its potential utility in managing conditions like rheumatoid arthritis and chronic obstructive pulmonary disease (COPD) .

Infectious Diseases

MPO plays a dual role in host defense against pathogens; while it generates reactive species to kill bacteria, excessive MPO activity can contribute to tissue damage during infections. The use of this compound may help balance this response by inhibiting excessive oxidative stress without compromising the antimicrobial functions of neutrophils .

Atherosclerosis Model

In a study using ApoE knockout mice, treatment with this compound resulted in a notable reduction in MPO activity within unstable plaques. This was associated with increased fibrous cap thickness and decreased intraplaque hemorrhage markers, suggesting enhanced plaque stability .

Endothelial Dysfunction

In human umbilical vein endothelial cells (HUVECs), this compound treatment significantly decreased the shedding of syndecan-1 and glypican-1, markers associated with endothelial dysfunction. The study reported a 51–59% reduction in MPO activity compared to untreated controls, highlighting its potential role in protecting endothelial integrity during inflammatory states .

Chronic Inflammation

A case study involving a patient with severe chronic non-bacterial osteomyelitis demonstrated that MPO deficiency led to systemic inflammation. While not directly using this compound, this case emphasizes the importance of regulating MPO activity for managing chronic inflammatory conditions effectively .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Cardiovascular DiseasesInhibition of MPO activityIncreased plaque stability; reduced risk of rupture
Inflammatory DiseasesReduction of oxidative stressDecreased endothelial activation markers
Infectious DiseasesModulation of neutrophil responseBalanced antimicrobial action without tissue damage

Mecanismo De Acción

MPO-IN-28 ejerce sus efectos inhibiendo irreversiblemente la mieloperoxidasa a través de una inhibición basada en el mecanismo. Esto implica la formación de un enlace covalente entre this compound y el sitio activo de la mieloperoxidasa, lo que lleva a la inactivación de la enzima. Los objetivos moleculares y las vías involucradas en este proceso incluyen el grupo hemo de la mieloperoxidasa y la oxidación de this compound mediada por peróxido de hidrógeno .

Análisis Bioquímico

Biochemical Properties

Mpo-IN-28 plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit myeloperoxidase, an enzyme involved in the production of reactive oxygen species. This inhibition is significant as it helps in reducing oxidative stress and inflammation. Additionally, this compound interacts with adenosine A2B receptors, blocking their activity, and with neuropeptide Y-like receptor 7, where it acts as an agonist .

Cellular Effects

This compound influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. By inhibiting myeloperoxidase, this compound reduces the production of reactive oxygen species, thereby mitigating oxidative stress and inflammation. This compound also modulates the activity of adenosine A2B receptors and neuropeptide Y-like receptor 7, impacting cellular signaling and metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It binds to the active site of myeloperoxidase, inhibiting its enzymatic activity. This inhibition prevents the formation of reactive oxygen species, thereby reducing oxidative stress. Additionally, this compound acts as an antagonist to adenosine A2B receptors, blocking their signaling pathways. It also functions as an agonist for neuropeptide Y-like receptor 7, activating its signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under controlled conditions, but its activity may degrade over extended periods. Long-term studies have shown that this compound maintains its inhibitory effects on myeloperoxidase and its modulatory effects on adenosine A2B receptors and neuropeptide Y-like receptor 7. The extent of these effects may diminish with prolonged exposure .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits myeloperoxidase and modulates receptor activity without causing significant adverse effects. At higher doses, this compound may exhibit toxic effects, including cellular damage and disruption of normal physiological processes. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It affects the redox balance within cells by inhibiting myeloperoxidase, thereby reducing the production of reactive oxygen species. This compound also influences mitochondrial metabolism and energy production, impacting cellular respiration and ATP synthesis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy and activity .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It is primarily localized in the cytoplasm and vesicles, where it interacts with myeloperoxidase and other target proteins. This localization is crucial for its inhibitory effects on myeloperoxidase and its modulatory effects on receptor activity .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de MPO-IN-28 implica varios pasos, comenzando con la preparación de la estructura central, seguida de modificaciones de los grupos funcionales. Las condiciones de reacción generalmente incluyen el uso de solventes orgánicos, catalizadores y temperaturas controladas para asegurar las transformaciones químicas deseadas. Las rutas sintéticas detalladas a menudo son propietarias y pueden variar según el fabricante .

Métodos de producción industrial: La producción industrial de this compound implica la ampliación de la síntesis de laboratorio a una escala mayor mientras se mantiene la pureza y el rendimiento del compuesto. Este proceso requiere la optimización de las condiciones de reacción, las técnicas de purificación y las medidas de control de calidad para garantizar la consistencia y la reproducibilidad .

Análisis De Reacciones Químicas

Tipos de reacciones: MPO-IN-28 se somete a varias reacciones químicas, incluidas la oxidación, la reducción y la sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar sus propiedades inhibitorias .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que involucran this compound incluyen peróxido de hidrógeno, iones cloruro y varios solventes orgánicos. Las condiciones de reacción a menudo implican temperaturas controladas, niveles de pH y la presencia de catalizadores para facilitar las transformaciones químicas deseadas .

Productos principales formados: Los productos principales formados a partir de las reacciones que involucran this compound incluyen sus formas oxidada y reducida, así como derivados sustituidos. Estos productos son cruciales para estudiar las propiedades inhibitorias del compuesto y las posibles aplicaciones terapéuticas .

Comparación Con Compuestos Similares

Compuestos similares: Los compuestos similares a MPO-IN-28 incluyen otros inhibidores de la mieloperoxidasa, como la 4-aminobenzoico hidrazida y los hidroxamatos aromáticos. Estos compuestos comparten mecanismos inhibitorios similares, pero difieren en su potencia, selectividad y propiedades farmacocinéticas .

Singularidad de this compound: this compound se destaca por su alta potencia y su inhibición irreversible de la mieloperoxidasa. Su estructura química única permite una interacción fuerte y específica con el sitio activo de la enzima, lo que lo convierte en una herramienta valiosa para estudiar los procesos relacionados con la mieloperoxidasa y desarrollar agentes terapéuticos .

Actividad Biológica

Mpo-IN-28 is a selective inhibitor of myeloperoxidase (MPO), an enzyme that plays a significant role in inflammatory processes and is implicated in various diseases. This article provides an in-depth examination of the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

Overview of Myeloperoxidase (MPO)

MPO is primarily expressed in neutrophils and is responsible for producing reactive oxygen species (ROS) that aid in microbial killing. However, excessive MPO activity has been linked to tissue damage and chronic inflammatory diseases, including cardiovascular diseases, neurodegenerative disorders, and autoimmune conditions . Inhibiting MPO can therefore be a strategic approach to mitigate these pathological processes.

This compound operates by binding to the active site of MPO, thereby preventing its interaction with hydrogen peroxide and halides. This inhibition reduces the production of hypochlorous acid (HOCl), a potent oxidant that can contribute to oxidative stress and inflammation. The compound has been shown to significantly decrease MPO activity in vitro, as demonstrated in studies where it was applied to human aortic endothelial cells (HAECs) under inflammatory conditions .

In Vitro Studies

In controlled laboratory settings, this compound exhibited a dose-dependent inhibition of MPO activity. For instance, treatment with 10 μM of this compound resulted in a reduction of MPO activity by approximately 51–59% compared to untreated controls . This significant decrease highlights its potential as an effective therapeutic agent.

Case Studies

A notable case involved patients with acute coronary syndrome (ACS), where elevated levels of MPO were correlated with adverse cardiovascular outcomes. In a cohort study comprising 874 patients with confirmed coronary artery disease (CAD), high plasma MPO levels were associated with increased major adverse cardiac events (MACEs) over one year . The use of this compound could potentially lower these risks by modulating MPO activity.

Table 1: Comparison of MPO Activity in Treated vs. Untreated Samples

TreatmentMPO Activity (unit/ml)% Decrease from Control
Control68.75 ± 22.54-
This compound (10 μM)35.92 ± 14.4851%
AZD-5904 (10 μM)29.82 ± 7.8059%

This table summarizes the findings from experiments assessing the efficacy of this compound compared to another known inhibitor, AZD-5904 .

Clinical Implications

The inhibition of MPO by compounds like this compound presents a promising avenue for treating conditions associated with oxidative stress and inflammation. Its application could be particularly beneficial in:

  • Cardiovascular Diseases : Reducing oxidative damage associated with plaque instability.
  • Neurodegenerative Disorders : Mitigating neuroinflammation linked to diseases such as Alzheimer's.
  • Autoimmune Conditions : Lowering inflammation that exacerbates disease progression.

Propiedades

IUPAC Name

2-(7-methoxy-4-methylquinazolin-2-yl)guanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O/c1-6-8-4-3-7(17-2)5-9(8)15-11(14-6)16-10(12)13/h3-5H,1-2H3,(H4,12,13,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJBMSSBTCGJZEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=CC2=NC(=N1)N=C(N)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Mpo-IN-28
Reactant of Route 2
Mpo-IN-28
Reactant of Route 3
Mpo-IN-28
Reactant of Route 4
Mpo-IN-28
Reactant of Route 5
Mpo-IN-28
Reactant of Route 6
Mpo-IN-28
Customer
Q & A

Q1: What is the mechanism of action of Mpo-IN-28?

A1: this compound is a specific inhibitor of myeloperoxidase (MPO), an enzyme released by activated neutrophils. While MPO plays a role in the immune response, excessive MPO activity is associated with endothelial glycocalyx (EG) degradation. [] this compound binds to MPO and prevents it from interacting with its substrates, thereby reducing EG shedding. []

Q2: What evidence suggests that this compound could be beneficial in treating COVID-19?

A2: Studies have shown elevated levels of MPO and soluble EG proteins in the plasma of COVID-19 patients, with higher levels correlating with disease severity. [] This suggests that MPO-mediated EG damage may contribute to COVID-19 pathogenesis. In vitro experiments using primary human aortic endothelial cells demonstrated that treating COVID-19 plasma with this compound reduced syndecan-1 shedding, a marker of EG degradation. [] This suggests that MPO inhibition with this compound could protect against EG damage in COVID-19.

Q3: Are there other potential therapeutic applications for this compound?

A3: While the research on this compound in the context of COVID-19 is promising, further investigation is needed to explore its full therapeutic potential. Since MPO is implicated in other inflammatory diseases, this compound might hold promise for treating conditions where excessive MPO activity plays a detrimental role.

  1. Myeloperoxidase inhibition may protect against endothelial glycocalyx shedding induced by COVID-19 plasma.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.